molecular formula C10H15BO5 B15067526 (4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid CAS No. 839705-15-6

(4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid

Cat. No.: B15067526
CAS No.: 839705-15-6
M. Wt: 226.04 g/mol
InChI Key: MYAWYACAERMAJT-UHFFFAOYSA-N
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Description

(4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a hydroxymethyl group linked to a 2,3-dihydroxypropoxy chain. Its structure is distinct from simpler phenylboronic acids due to the extended polyol side chain, which enhances water solubility and influences binding affinity to biological targets .

Properties

CAS No.

839705-15-6

Molecular Formula

C10H15BO5

Molecular Weight

226.04 g/mol

IUPAC Name

[4-(2,3-dihydroxypropoxymethyl)phenyl]boronic acid

InChI

InChI=1S/C10H15BO5/c12-5-10(13)7-16-6-8-1-3-9(4-2-8)11(14)15/h1-4,10,12-15H,5-7H2

InChI Key

MYAWYACAERMAJT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)COCC(CO)O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a suitable dihydroxypropoxy methylating agent. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

(4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues, such as proteases and kinases . The boronic acid group interacts with the hydroxyl groups of the target enzyme, forming a stable complex that inhibits enzyme activity.

Comparison with Similar Compounds

(a) Hydroxymethyl vs. Alkoxy Substitutions

  • 4-(Hydroxymethyl)phenylboronic acid (): Lacks the dihydroxypropoxy chain, resulting in lower hydrophilicity. This reduces its utility in aqueous-phase reactions but simplifies synthesis.
  • (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid (): Features bulky isopropyl groups on the phenoxy moiety, increasing lipophilicity (logP ~3.5) compared to the dihydroxypropoxy analog (estimated logP ~0.5). This makes it more suitable for organic-phase reactions .

(b) Halogenated Derivatives

  • 2,3-Difluoro-4-propoxyphenylboronic acid (): Fluorine atoms enhance electronegativity, stabilizing the boronate ester formation. However, the absence of hydroxyl groups limits hydrogen-bonding interactions critical for biological applications .
  • 4-Chloro-/bromo-phenylboronic acids (): Halogens increase molecular weight (e.g., 4-Cl: ~156 g/mol vs. target compound’s ~256 g/mol) and alter reactivity in cross-couplings due to steric and electronic effects .

Functional Group Comparisons

Compound Name Key Functional Groups Molecular Weight Solubility (Water) Key Applications Reference
Target Compound B(OH)₂, dihydroxypropoxy, hydroxymethyl ~256 g/mol High Bioconjugation, sensors
4-(Hydroxymethyl)phenylboronic acid B(OH)₂, hydroxymethyl ~152 g/mol Moderate Cross-coupling intermediates
(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid B(OH)₂, isopropylphenoxy ~312 g/mol Low (organic) Organic-phase catalysis
2,3-Difluoro-4-propoxyphenylboronic acid B(OH)₂, propoxy, difluoro ~228 g/mol Low Fluorinated drug intermediates

Reactivity and Binding Affinity

  • Boronic Acid Reactivity : The dihydroxypropoxy chain in the target compound facilitates intramolecular hydrogen bonding with the boronic acid group, stabilizing the trigonal planar geometry and enhancing binding to cis-diols (e.g., sugars) at physiological pH .
  • Comparison with 3-(Hydroxymethyl)-4-methoxyphenylboronic acid (Similarity 0.88, ): Methoxy groups reduce water solubility but improve membrane permeability in drug delivery systems. The target compound’s diol moiety offers superior biocompatibility for biomedical applications .
  • Amino-Functionalized Analogues (e.g., ): Introducing dimethylamino groups (e.g., 3-chloro-4-(3-(dimethylamino)propoxy)phenylboronic acid) increases basicity, altering pH-dependent binding behavior compared to the neutral diol chain in the target compound .

Biological Activity

(4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits various pharmacological properties, including anticancer, antibacterial, and antioxidant activities. Below is a detailed examination of its biological activity, supported by research findings and relevant case studies.

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial for their biological activity. The unique structure of this compound allows it to interact with biological targets effectively. The compound's mechanism of action often involves the inhibition of proteasomes, which are vital for protein degradation in cells.

Table 1: Summary of Biological Activities

Activity Description IC50 Values
AnticancerInhibits cell growth in cancer lines such as U266 and MCF-7.6.74 nM (in vitro)
AntibacterialEffective against various strains including Staphylococcus aureus and Escherichia coli.6.50 mg/mL
AntioxidantExhibits significant free radical scavenging activity.IC50: 0.14 ± 0.01 µg/mL
Enzyme InhibitionInhibits acetylcholinesterase and butyrylcholinesterase activities.IC50: 115.63 µg/mL

Anticancer Activity

Research indicates that this compound demonstrates potent anticancer properties. In vitro studies have shown that this compound can significantly inhibit the growth of cancer cells while sparing healthy cells:

  • Case Study : A study evaluated the cytotoxic effects of boronic acid derivatives on prostate cancer cells (PC-3). At concentrations of 5 µM, the viability of cancer cells was reduced to approximately 33%, while healthy cells maintained a viability of around 71% .

Antibacterial Properties

The antibacterial activity of this compound has been explored against several pathogenic microorganisms:

  • Research Findings : The compound showed effective inhibition zones ranging from 7–13 mm against various bacterial strains. Notably, it was particularly effective against Staphylococcus aureus and Pseudomonas aeruginosa, both of which are significant pathogens in clinical settings .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using multiple assays:

  • DPPH Scavenging Activity : The compound exhibited an IC50 value of 0.14 µg/mL in DPPH assays, indicating strong free radical scavenging capabilities .

Enzyme Inhibition Studies

The compound also shows promise as an enzyme inhibitor:

  • Cholinesterase Inhibition : It demonstrated moderate inhibition of acetylcholinesterase with an IC50 value of 115.63 µg/mL and strong inhibition against butyrylcholinesterase (IC50: 3.12 µg/mL), making it a candidate for further study in neurodegenerative diseases .

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